Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxy group attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 3-(3-bromo-2-fluorophenyl)-2-oxopropanoate.
Reduction: 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanol.
Substitution: 3-(3-amino-2-fluorophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-2-fluorophenyl)acetate
- 3-(3-bromo-2-fluorophenyl)propanoic acid
- (3-bromo-2-fluorophenyl)methanol
Uniqueness
Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group on the same molecule, which allows for diverse chemical reactivity and potential applications in various fields. The combination of bromine and fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
LZFRWXDGNHQOFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Br)F)O |
Origin of Product |
United States |
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